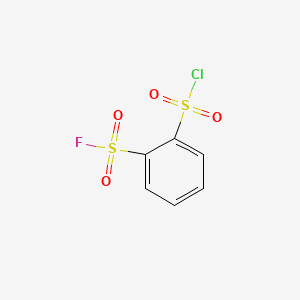![molecular formula C15H26O2 B1618289 Pentanoic acid,(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester,rel- CAS No. 7549-41-9](/img/structure/B1618289.png)
Pentanoic acid,(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester,rel-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanoic acid,(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester,rel-, also known as bornyl valerate, is an organic compound with the molecular formula C15H26O2. It is an ester derived from valeric acid and borneol. This compound is known for its pleasant aroma and is often used in the fragrance industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl valerate typically involves the esterification of borneol with valeric acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Borneol+Valeric AcidH2SO4Endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl valerate+Water
Industrial Production Methods
In an industrial setting, the production of endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl valerate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
Pentanoic acid,(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester,rel- can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield borneol and valeric acid.
Oxidation: The borneol moiety can be oxidized to camphor using oxidizing agents such as chromic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Chromic acid or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Hydrolysis: Borneol and valeric acid.
Oxidation: Camphor.
Reduction: Borneol and pentanol.
Wissenschaftliche Forschungsanwendungen
Pentanoic acid,(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester,rel- has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other organic compounds.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to penetrate biological membranes.
Industry: Utilized in the fragrance industry for its pleasant aroma and stability.
Wirkmechanismus
The mechanism of action of endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl valerate involves its interaction with biological membranes. The compound’s lipophilic nature allows it to easily penetrate cell membranes, making it an effective carrier for other molecules. Additionally, its potential antimicrobial properties are thought to be due to its ability to disrupt microbial cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bornyl acetate: An ester of borneol and acetic acid, used in fragrances and flavorings.
Bornyl butyrate: An ester of borneol and butyric acid, also used in the fragrance industry.
Isobornyl formate: An ester of isoborneol and formic acid, used in perfumes and as a flavoring agent.
Uniqueness
Pentanoic acid,(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester,rel- is unique due to its specific ester linkage with valeric acid, which imparts distinct olfactory properties. Its stability and ability to penetrate biological membranes make it particularly valuable in both the fragrance industry and potential medical applications .
Eigenschaften
CAS-Nummer |
7549-41-9 |
|---|---|
Molekularformel |
C15H26O2 |
Molekulargewicht |
238.37 g/mol |
IUPAC-Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) pentanoate |
InChI |
InChI=1S/C15H26O2/c1-5-6-7-13(16)17-12-10-11-8-9-15(12,4)14(11,2)3/h11-12H,5-10H2,1-4H3 |
InChI-Schlüssel |
ILUAVCBOWYHFAI-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)OC1CC2CCC1(C2(C)C)C |
Isomerische SMILES |
CCCCC(=O)O[C@@H]1C[C@@H]2CC[C@]1(C2(C)C)C |
Kanonische SMILES |
CCCCC(=O)OC1CC2CCC1(C2(C)C)C |
Siedepunkt |
136.00 °C. @ 12.00 mm Hg |
Dichte |
0.957-0.963 |
Physikalische Beschreibung |
Colourless liquid; Fruity, herbaceous-camphoraceous aroma |
Piktogramme |
Irritant |
Löslichkeit |
Soluble in oils, Insoluble in water Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-Chloro-5h-indeno[1,2-c]pyridazine](/img/structure/B1618221.png)



